2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-
Description
Overview of Naphthyridine Isomers and Their Chemical Significance
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. mdpi.comsemanticscholar.org Also known as diazanaphthalenes, these structures are isomeric, with the classification depending on the position of the two nitrogen atoms within the bicyclic system. nih.govmdpi.com
There are six possible isomers of naphthyridine, distinguished by the placement of the nitrogen atoms in the two rings, ensuring neither nitrogen is at a bridgehead position. mdpi.com The six isomers are 1,5-naphthyridine, 1,6-naphthyridine (B1220473), 1,7-naphthyridine, 1,8-naphthyridine (B1210474), 2,6-naphthyridine (B1209661), and 2,7-naphthyridine (B1199556). mdpi.comnih.gov These are sometimes referred to as pyridopyridines. mdpi.com All six isomers are white solids with a notable range of melting points. mdpi.com
Table 1: Isomers of Naphthyridine
| Isomer Name | Alternative Names | Nitrogen Positions | Melting Point (°C) |
| 1,5-Naphthyridine | Pyridino[3,2-c]pyridine | 1, 5 | 75 |
| 1,6-Naphthyridine | Pyridino[3,4-c]pyridine | 1, 6 | <40 mdpi.com |
| 1,7-Naphthyridine | Pyridino[4,3-c]pyridine | 1, 7 | 64 |
| 1,8-Naphthyridine | Pyridino[2,3-b]pyridine | 1, 8 | 98-99.5 |
| 2,6-Naphthyridine | Pyridino[3,4-b]pyridine | 2, 6 | 114-115 mdpi.com |
| 2,7-Naphthyridine | Pyridino[2,3-c]pyridine | 2, 7 | 95 |
Note: Melting points are for the unsubstituted parent heterocycles and may vary slightly between sources.
The exploration of naphthyridine chemistry began in the late 19th century. The first derivative of this heterocyclic system, a 1,8-naphthyridine, was synthesized by Reissert in 1893, who also proposed the name for this new class of compounds. nih.govresearchgate.net It wasn't until 1927 that the first unsubstituted parent naphthyridines, specifically the 1,5- and 1,8-isomers, were prepared. nih.gov The family of isomers was completed decades later, with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine in 1958, followed by the isolation of 2,6-naphthyridine in 1965. nih.gov A pivotal moment in the history of naphthyridines was the discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) by George Y. Lesher and colleagues in 1962, which was introduced into clinical practice as the first quinolone antibacterial agent. mdpi.comnih.gov
Table 2: Key Historical Milestones in Naphthyridine Chemistry
| Year | Milestone | Significance |
| 1893 | First synthesis of a naphthyridine derivative (1,8-isomer) by Reissert. nih.govresearchgate.net | Marks the beginning of naphthyridine chemistry. |
| 1927 | Synthesis of unsubstituted 1,5- and 1,8-naphthyridine. nih.gov | First preparation of the parent ring systems. |
| 1958 | Synthesis of 1,6-, 1,7-, and 2,7-naphthyridine. nih.gov | Expanded the family of known naphthyridine isomers. |
| 1962 | Discovery of Nalidixic Acid, a 1,8-naphthyridine derivative. mdpi.comnih.gov | Led to a new class of antibacterial agents and spurred medicinal chemistry interest. |
| 1965 | Isolation of 2,6-naphthyridine. nih.govnih.gov | Completed the isolation of all six parent isomers. |
Importance of Naphthyridine Derivatives in Contemporary Chemical Research
Naphthyridine derivatives are significant nitrogen-containing heterocyclic compounds that have garnered substantial interest from researchers due to their wide array of biological activities. nih.govacs.org
The concept of "privileged structures" was introduced in the late 1980s to describe molecular scaffolds that can provide ligands for diverse biological receptors. semanticscholar.orgnih.gov Naphthyridine cores, particularly the 1,8-naphthyridine skeleton, are widely recognized as privileged scaffolds in medicinal chemistry. acs.orgderpharmachemica.com This status is due to their ability to serve as a foundational framework for developing agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. nih.govacs.org The planar, heteroaromatic nature of the naphthyridine ring system allows for interactions such as DNA intercalation, which contributes to their biological effects. Their versatility in synthesis and reactivity further enhances their value to researchers in drug discovery. nih.gov
Positioning of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- within Naphthyridine Research
While the naphthyridine family as a whole is well-established, research focus has not been distributed evenly across all isomers. The 1,8- and 1,6-naphthyridine cores have been extensively studied, whereas the 2,6-naphthyridine scaffold and its derivatives represent a less explored area of this chemical space.
The 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- scaffold possesses a unique structural arrangement. It is a derivative of the 2,6-naphthyridine isomer, featuring a pyridone ring fused to a pyridine ring. The "3,4-dihydro" designation indicates that the C3-C4 double bond within the pyridone ring is saturated, creating a non-aromatic, lactam-containing ring. This combination of a saturated lactam fused to an aromatic pyridine ring distinguishes it from the fully aromatic parent 2,6-naphthyridine and other naphthyridinone isomers.
Despite this structural uniqueness, dedicated research focusing specifically on the 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- scaffold is limited in published literature. However, the broader 2,6-naphthyridine class to which it belongs has been identified as a significant scaffold in medicinal chemistry. acs.org For instance, novel 2,6-naphthyridine analogues have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), showing potential as a therapeutic strategy for hepatocellular carcinoma. acs.org Furthermore, various synthetic methodologies, including environmentally benign microwave-assisted approaches, have been developed to access the core 2,6-naphthyridine ring system. The investigation of related benzo[c] mdpi.comnaphthyridinones, albeit more complex tricyclic systems, further indicates the synthetic accessibility and interest in this isomeric framework. derpharmachemica.com
The relative scarcity of research on 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- compared to its more famous cousins like the 1,8-naphthyridinones (the basis of quinolone antibiotics) suggests that its potential as a pharmacophore may be underexplored, presenting opportunities for future investigation in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-2,6-naphthyridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h2-3,5H,1,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMGABIUPXCLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Naphthyridin 1 2h One, 3,4 Dihydro and Its Derivatives
Strategies for Constructing the Naphthyridinone Core
The fundamental challenge in synthesizing 2,6-naphthyridin-1(2H)-one and its derivatives lies in the effective formation of the fused pyridine-pyridone ring system. Chemists have employed several powerful strategies to achieve this, including cyclization reactions, annulation processes, and multi-component reactions.
Cyclization reactions are a cornerstone in the synthesis of the naphthyridinone core, involving the formation of a new ring from a single starting molecule.
Brønsted acids can be effective catalysts for intramolecular cyclizations of appropriately functionalized alkylpyridines. For instance, pyridines with side chains containing aldehyde or ketone electrophiles can undergo intramolecular aldol-type condensations. rsc.org In these reactions, the acidic conditions activate the electrophile and promote the cyclization by facilitating the attack from a nucleophilic carbon on the pyridine (B92270) ring or its side chain. A reversible pH-dependent intramolecular cyclization between a pyridine and an aldehyde moiety has also been documented, where acidic conditions favor the fused-ring heterocycle. nih.gov While not directly applied to 2,6-naphthyridin-1(2H)-one, 3,4-dihydro-, these principles suggest that a suitably substituted pyridine precursor could be cyclized under acidic conditions to form the desired dihydronaphthyridinone ring.
| Catalyst Type | Reactant Features | Product Type | Key Observation | Reference |
| Brønsted Acid (e.g., TfOH) | Pyridines with β-ketoamide side chains | Pyridyl-substituted hydroxy lactams | Resistant to further dehydration under various conditions. | rsc.org |
| pH-dependent | Dipicolylamine with an aldehyde moiety | Pyridinium-fused heterocycle | Reversible reaction; ring-closed form stabilized in acidic conditions. | nih.gov |
A key strategy for forming the lactam ring of the naphthyridinone core is through intramolecular cyclization. A general and effective method involves a one-pot selective nitrile reduction followed by lactam ring closure. acs.org This process starts with a substituted chloronicotinate ester and a tertiary benzylic nitrile. The resulting intermediate, containing both a nitrile and an ester group, undergoes reduction of the nitrile to a primary amine, which then spontaneously cyclizes via intramolecular attack on the ester to form the lactam. acs.org Cobalt chloride hexahydrate and sodium borohydride (B1222165) are effective reagents for the nitrile reduction. acs.org
Another approach involves the intramolecular cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters, which, while leading to fused tricyclic indolizines, demonstrates the principle of intramolecular cyclization originating from a pyridine acetic acid derivative. rsc.org This suggests that a suitably designed pyridinyl acetic acid derivative could be a precursor to the 2,6-naphthyridin-1(2H)-one system through a different cyclization pathway.
| Starting Material | Key Reagents | Intermediate Step | Final Product | Reference |
| Substituted chloronicotinate ester and tertiary benzylic nitrile | 1. Base (for SNAr) 2. CoCl₂·6H₂O, NaBH₄ (for reduction/lactamization) | Selective nitrile reduction to a primary amine | Dihydronaphthyridinone with aryl-substituted quaternary benzylic centers | acs.org |
| 2-(Pyridin-2-yl)acetic acid propargyl esters | Ag₂CO₃, Potassium acetate (B1210297) | Domino silver-mediated double cyclization | Fused tricyclic indolizines | rsc.org |
Annulation, the formation of a new ring onto an existing one, is a powerful strategy for constructing fused heterocyclic systems like naphthyridinones. While specific examples for 2,6-naphthyridin-1(2H)-one, 3,4-dihydro- are not extensively detailed, related chemistries provide insight. For instance, the synthesis of fused 1,5-naphthyridines can be achieved through a Heck reaction of a substituted aminopyridine with an acrylate, followed by cyclization. nih.gov This demonstrates the principle of building the second ring onto a pre-existing pyridine core.
A novel synthesis of naphthyridinones has been achieved through an enamine cyclization, which can be considered a form of annulation. acs.org These methods highlight the potential of constructing the dihydropyridinone ring of the target molecule by reacting a suitably functionalized pyridine with a three-carbon synthon.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. The Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, is a classic example used to synthesize tetrahydroquinolines. wikipedia.orgnumberanalytics.com This reaction can be adapted for the synthesis of tetrahydro-1,5-naphthyridines, demonstrating its utility in creating dihydronaphthyridine structures. mdpi.com
While a direct application of the Ugi or Povarov reaction to the synthesis of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is not explicitly reported, the principles are highly relevant. A Povarov-type reaction involving a pyridine-derived imine could potentially lead to the formation of the dihydronaphthyridinone skeleton. The versatility of MCRs suggests that with the appropriate choice of starting materials, a convergent synthesis of the target molecule could be developed.
| Reaction Type | Reactants | Product | Key Features | Reference |
| Povarov Reaction | Aromatic imine, electron-rich alkene | Tetrahydroquinoline | Formal [4+2] cycloaddition, often Lewis acid-catalyzed. | wikipedia.orgnumberanalytics.com |
| Aza-vinylogous Povarov Reaction | Aromatic amines, α-ketoaldehydes/esters, α,β-unsaturated hydrazones | Tetrahydro-1,5-naphthyridines | Three-component reaction under mechanochemical conditions. | mdpi.com |
Cyclization Reactions
Specific Synthetic Pathways to 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-
A general and effective synthesis for 3,4-dihydronaphthyridinones, including those with aryl-substituted quaternary benzylic centers, has been developed. acs.org This three-step process is a prime example of a specific pathway to the target compound and its derivatives.
The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between a chloronicotinate ester (such as methyl 4-chloronicotinate or methyl 2-chloronicotinate) and a tertiary benzylic nitrile in the presence of a base like lithium bis(trimethylsilyl)amide (LiHMDS). This step establishes the carbon framework of the final product.
The second and third steps are carried out in a one-pot procedure. The intermediate nitrile/ester is treated with cobalt chloride hexahydrate and sodium borohydride in ethanol. This combination of reagents selectively reduces the nitrile group to a primary amine in the presence of other functional groups. The newly formed amine then undergoes a spontaneous intramolecular lactamization, attacking the ester carbonyl to form the desired 3,4-dihydronaphthyridinone ring. acs.org
A key advantage of this method is the mild conditions for the one-pot reduction and cyclization, which tolerate a variety of functional groups. This allows for the synthesis of a diverse library of substituted 3,4-dihydronaphthyridinones.
Another described method involves a cascade reaction of a methyl nicotinate (B505614) bearing an ethoxyvinyl group with various amines. This leads to the formation of pyridylacetaldehyde and subsequent reductive amination/cyclization to yield the dihydronaphthyridinone products. researchgate.net
| Step | Reactants | Reagents | Product of Step | Reference |
| 1. SNAr | Chloronicotinate ester, Tertiary benzylic nitrile | LiHMDS | Aryl-substituted pyridinyl nitrile ester | acs.org |
| 2. Reduction & Lactamization | Product from Step 1 | CoCl₂·6H₂O, NaBH₄ in EtOH | 3,4-Dihydronaphthyridinone | acs.org |
| Cascade Reaction | Methyl nicotinate with ethoxyvinyl group, Amines | Not specified | Dihydronaphthyridinone | researchgate.net |
Sequential Reactions Involving Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on an activated pyridine ring is a cornerstone strategy for building the 2,6-naphthyridinone framework. This approach typically involves a pyridine precursor bearing a good leaving group, such as a halogen, at a position activated by an electron-withdrawing group.
A common sequence begins with a substituted 4-chloropyridine (B1293800). For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones can be initiated from a preformed 4-chloropyridine containing a functional group (G) at the C3 position. nih.gov In a documented approach, ethyl 4,6-dichloro-3-pyridinecarboxylate is reacted with an amine, which introduces the desired N1 substituent of the final naphthyridinone via an initial SNAr reaction. This is followed by a condensation reaction with a compound like methyl phenylacetate (B1230308) to construct the second ring and yield the target structure. nih.gov
A more advanced, automated flow synthesis method has been developed for the creation of related spirocyclic 1,2,3,4-tetrahydro-1,6-naphthyridines (1,6-THNs). nih.gov This process involves a sequential, two-step reaction:
Photoredox-Catalyzed Hydroaminoalkylation (HAA): A primary amine feedstock is reacted with a 4-chloro-3-vinylpyridine. nih.gov
Intramolecular SNAr N-Arylation: The intermediate from the HAA step undergoes a high-temperature intramolecular SNAr cyclization to form the fused saturated N-heterocycle. nih.gov
While this specific method yields a tetrahydro- derivative rather than the target dihydro-one, it exemplifies a sophisticated sequential process where intramolecular SNAr is the key ring-closing step. nih.gov The conditions for the SNAr step are critical, often requiring high temperatures (e.g., 220 °C) to facilitate the cyclization involving the less reactive C-Cl bond. nih.gov
| Precursor | Key Steps | Product Type | Reference |
|---|---|---|---|
| Ethyl 4,6-dichloro-3-pyridinecarboxylate | 1. SNAr with amine 2. Condensation with acetate | 1,6-Naphthyridin-2(1H)-one | nih.gov |
| 4-Chloro-3-vinylpyridine + Primary Amine | 1. Photoredox HAA 2. Intramolecular SNAr | Spirocyclic 1,2,3,4-Tetrahydro-1,6-naphthyridine | nih.gov |
Selective Nitrile Reduction in Tandem with Lactamization
A tandem or one-pot reaction combining a selective nitrile reduction with a subsequent intramolecular lactamization represents a highly efficient synthetic strategy. In this hypothetical approach, a pyridine precursor appropriately substituted with a nitrile group and an ester or carboxylic acid group at the adjacent positions would be the ideal starting material.
The first step would involve the selective reduction of the nitrile group to a primary amine. Various reagents are known to achieve this transformation in the presence of other functional groups. calvin.edu For example, mixtures of boron trifluoride etherate and sodium borohydride, or diisopropylaminoborane (B2863991) with catalytic lithium borohydride, have been used for the selective reduction of nitriles. calvin.edu
Following the formation of the aminomethyl group, an intramolecular cyclization (lactamization) with the adjacent ester or acid function would form the desired six-membered lactam ring of the 3,4-dihydro-2,6-naphthyridin-1(2H)-one. This tandem process, where the newly formed amine immediately reacts to close the ring, streamlines the synthesis by avoiding the isolation of the potentially reactive amino-ester intermediate. While the individual steps are well-established, their specific application in a tandem sequence to create the title compound is a conceptually elegant though less commonly documented pathway in the reviewed literature.
Cyclization of Pyridine Precursors
The most versatile and widely reported methods for synthesizing 2,6-naphthyridinones and their analogs involve the cyclization of functionalized pyridine precursors. These methods build the second ring onto a pre-existing pyridine core through various condensation and cyclization strategies.
One prominent approach starts with a 4-aminopyridine (B3432731) that bears a carbon-based functional group at the C3 position. nih.gov Examples include:
From 4-Aminonicotinaldehyde: Condensation with active methylene (B1212753) compounds like malonamide (B141969) in the presence of a base such as piperidine (B6355638) yields the 1,6-naphthyridin-2(1H)-one scaffold. nih.gov
From 4-Aminonicotinonitrile: Reaction with diethyl malonate in the presence of sodium ethoxide affords the corresponding 1,6-naphthyridin-2(1H)-one with an amino group at the C4 position. nih.gov
Another powerful strategy is the acid-mediated intramolecular Friedel-Crafts-type reaction. In a recently developed method, 4-(arylamino)nicotinonitrile precursors undergo intramolecular cycloaromatization mediated by strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄). nih.gov In this reaction, the cyano group acts as a one-carbon synthon, leading to the formation of fused polycyclic 1,6-naphthyridin-4-amines in good to excellent yields. nih.gov
| Pyridine Precursor | Reagent/Condition | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 4-Aminonicotinaldehyde | Malonamide, Piperidine | Condensation/Cyclization | 1,6-Naphthyridin-2(1H)-one | nih.gov |
| 4-Aminonicotinonitrile | Diethyl malonate, NaOEt | Condensation/Cyclization | 4-Amino-1,6-naphthyridin-2(1H)-one | nih.gov |
| 4-(Arylamino)nicotinonitrile | CF₃SO₃H or H₂SO₄ | Intramolecular Friedel-Crafts Annulation | Fused Benzo[b] researchgate.netnih.govnaphthyridin-10-amine | nih.gov |
Derivation from Dihydronaphthyridine Analogs
The target compound can also be conceptually synthesized through the chemical modification of a related dihydronaphthyridine or tetrahydronaphthyridine analog. This approach relies on having access to a suitable precursor scaffold that can be converted to the desired dihydro-lactam through functional group interconversion.
For example, the previously mentioned synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines provides a potential starting point. nih.gov A tetrahydronaphthyridine could undergo selective oxidation to introduce the carbonyl group at the C1 position, thereby forming the lactam. Reagents for the oxidation of cyclic amines to lactams, such as ruthenium-based catalysts or other specific oxidizing agents, could potentially effect this transformation. This synthetic route is contingent on the successful synthesis of the precursor and a selective oxidation step that does not affect the pyridine ring.
Advanced and Efficient Synthetic Techniques
Modern synthetic chemistry offers advanced tools that can improve the efficiency and scope of the synthesis of complex heterocyclic structures like 2,6-naphthyridin-1(2H)-one.
Catalytic Synthetic Methods
Palladium catalysis is a powerful tool for forming C-C and C-N bonds, which are crucial for constructing the naphthyridinone skeleton. Palladium-catalyzed cross-coupling reactions can be applied either to build the initial substituted pyridine precursor or in the final ring-closing step.
One innovative example is the use of palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling. nih.gov While demonstrated for the synthesis of 5,6-dihydrophenanthridines, this strategy is highly relevant. The reaction involves the palladium-catalyzed coupling of two C-H bonds on adjacent aromatic rings to form a new C-C bond and close the ring. A plausible mechanism involves an initial directed palladation, followed by an intramolecular concerted metalation-deprotonation (CMD) step, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.gov Applying this logic to a suitably designed N-aryl-3-aminopyridine derivative could provide a direct route to fused naphthyridinone systems.
Furthermore, palladium catalysis is employed in the synthesis of tetrahydronaphthyridine isomers through a telescoped sequence involving a photoredox-catalyzed HAA step followed by a palladium-catalyzed C-N bond formation. nih.gov This highlights the modularity of metal catalysis in constructing different naphthyridine regioisomers from a common set of starting materials. nih.gov
Heterogeneous Catalysis (e.g., Zeolite Nano-Gold Catalysis in related pyrimidine (B1678525) chemistry)
Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and improved process stability. While specific applications to 2,6-naphthyridinone synthesis are emerging, related heterocyclic systems provide valuable precedent. The use of metal nanoparticles supported on solid matrices like zeolites is a prominent strategy.
In the context of pyrimidine synthesis, which shares structural motifs with naphthyridinones, zeolite nano-gold catalysts have proven effective. nih.gov Zeolites are microporous aluminosilicates with well-defined channel structures that can encapsulate and stabilize metal nanoparticles, preventing their aggregation and enhancing catalytic activity and selectivity. nih.govnih.gov Gold nanoparticles supported on zeolites (Au/zeolite) are noted for their stability and catalytic properties, which are dependent on particle size and the nature of the support. nih.govresearchgate.net
The mechanism involves the high surface area of the nano-sized catalyst, which increases contact between reactants and the active sites, mimicking aspects of homogeneous catalysis. nih.gov However, because the catalyst is insoluble in the reaction medium, it is classified as heterogeneous, allowing for easy separation and recycling. nih.gov For instance, the alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using dibromoalkanes has been successfully carried out using a zeolite nano-gold catalyst in ethanol, demonstrating high efficiency and yield. nih.gov The interaction between the gold nanoparticles and promoters or modifiers on the zeolite surface can further activate the catalyst at lower temperatures by altering its electronic state and redox properties. nih.govresearchgate.net This approach, proven in pyrimidine chemistry, holds potential for developing selective and reusable catalytic systems for naphthyridinone synthesis.
Table 1: Example of Zeolite Nano-Gold Catalysis in a Related Heterocyclic System This table is based on data from a model reaction for pyrimidine synthesis, illustrating the principles of heterogeneous catalysis.
| Reactant | Reagent | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 6-amino-2-mercapto-3H-pyrimidin-4-one | 1,2-dibromoethane | Zeolite Nano-Gold | Ethanol | High | nih.gov |
Green Chemistry Approaches
Green chemistry principles are increasingly integrated into synthetic organic chemistry to reduce environmental impact. For the synthesis of naphthyridinone cores, microwave activation and catalytic hydrogenation represent key green strategies.
Microwave-Activated Reactions (in related naphthyridinone synthesis)
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering dramatically reduced reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods. researchgate.netrasayanjournal.co.innih.gov This technique utilizes the ability of polar molecules and materials to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.govderpharmachemica.com
In the synthesis of naphthyridine derivatives, microwave irradiation has been shown to accelerate reactions that would otherwise require several hours of thermal heating, often completing them within minutes. researchgate.net For example, a method for the synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile under microwave irradiation has been developed, highlighting the efficiency and eco-friendly nature of this approach. derpharmachemica.com Similarly, the cyclization of substituted naphthyridines to form azetidinones has been achieved via microwave irradiation, demonstrating the versatility of this technology. rasayanjournal.co.in The simplicity, speed, and efficiency of MAOS make it a highly attractive method for the synthesis of complex heterocyclic scaffolds like naphthyridinones in drug discovery research. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Naphthyridine Derivatives
| Reaction Type | Conventional Method Time | Microwave Method Time | Key Advantage | Reference |
|---|---|---|---|---|
| Cyclization/Condensation | 5-8 hours | 3-6 minutes | Drastic reduction in reaction time | researchgate.net |
| 2,6-Naphthyridine Synthesis | Several hours | Few minutes | High yields, eco-friendly conditions | derpharmachemica.com |
| Azetidinone formation | Not specified | Not specified (implied rapid) | Clean, fast, competent, economical | rasayanjournal.co.in |
Hydrogenation Reactions (e.g., catalytic hydrogenation)
Hydrogenation is a fundamental chemical reaction that is crucial for the synthesis of the target molecule, 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-. The "3,4-dihydro" nomenclature explicitly indicates the saturation of a double bond between the C3 and C4 positions of the naphthyridinone ring, a transformation typically achieved through hydrogenation.
Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double bond in the presence of a metal catalyst, such as platinum, palladium, or nickel. youtube.com This process converts an unsaturated precursor, like a 2,6-naphthyridin-1(2H)-one, into its saturated 3,4-dihydro analogue. youtube.com More advanced methods, such as iridium-catalyzed transfer hydrogenation, offer an alternative to using high-pressure H₂ gas. nih.gov In these reactions, a hydrogen donor like indoline (B122111) or formic acid is used to deliver hydrogen to the substrate, which can provide a safer and more practical approach for functionalizing naphthyridine rings. nih.govnih.gov The reaction proceeds by adding hydrogen atoms to the same face of the double bond, a process known as syn-addition. youtube.com The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield in the reduction of the specific double bond without affecting other functional groups in the molecule.
Scaffold Hopping as a Synthetic Design Strategy
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This approach involves modifying the central core structure (the scaffold) of a lead compound to discover new chemotypes with potentially improved properties, such as enhanced potency, better synthetic accessibility, or a more favorable intellectual property position. nih.govresearchgate.net
The naphthyridine ring system is considered a "privileged structure," a concept referring to molecular scaffolds that are able to bind to multiple biological receptors with high affinity. semanticscholar.orgmdpi.com In drug design, a known active compound containing, for example, a quinoline (B57606) or isoquinoline (B145761) core might serve as the starting point. A medicinal chemist might then "hop" to a 1,6-naphthyridine (B1220473) or a 2,6-naphthyridine scaffold to explore new chemical space while aiming to preserve the key pharmacophoric features required for biological activity. acs.org This strategy was successfully applied in the design of dual CDK8/19 ligands, where a scaffold-hop approach led to the discovery of active 2,8-disubstituted-1,6-naphthyridines. acs.org By replacing one heterocyclic core with another, scaffold hopping can lead to the discovery of innovative drug candidates with distinct structures. nih.gov
Design and Preparation of Key Synthetic Intermediates
The successful synthesis of the 2,6-naphthyridinone core relies heavily on the strategic design and efficient preparation of key intermediates. For the 2,6-naphthyridine isomer, substituted pyridines with functional groups at the 3- and 4-positions are essential precursors.
A particularly important intermediate is 3-cyanomethylpyridine-4-carbonitrile (also known as 4-cyano-3-pyridylacetonitrile). derpharmachemica.comsemanticscholar.org This dinitrile can undergo a base-mediated intramolecular cyclization to form the 3-amino-2,6-naphthyridine ring system. semanticscholar.org By reacting this dinitrile with various lithium amides or organolithium reagents, a range of 1-substituted-3-amino-2,6-naphthyridines can be prepared in high yields. semanticscholar.org
Another synthetic route involves a multi-step sequence starting from the same intermediate, 4-cyano-3-pyridylacetonitrile. This sequence includes:
Reaction with anhydrous hydrogen bromide to form 3-amino-1-bromo-2,6-naphthyridine. derpharmachemica.com
Diazotization to yield 1,3-dibromo-2,6-naphthyridine. derpharmachemica.com
Reaction with hydrazine (B178648) to produce 1,3-dihydrazino-2,6-naphthyridine. derpharmachemica.com
Oxidation of the dihydrazino intermediate to afford the parent 2,6-naphthyridine. derpharmachemica.com
Table 3: Key Synthetic Intermediates for Naphthyridine Synthesis
| Intermediate Name | Starting Material | Target Naphthyridine Isomer | Reference |
|---|---|---|---|
| 3-Amino-1-substituted-2,6-naphthyridines | 3-Cyanomethylpyridine-4-carbonitrile | 2,6-Naphthyridine | semanticscholar.org |
| 1,3-Dihydrazino-2,6-naphthyridine | 4-Cyano-3-pyridylacetonitrile | 2,6-Naphthyridine | derpharmachemica.com |
| 2,7-Naphthyridin-1(2H)-one | 4-Methylpyridine-3-carbonitrile | 2,7-Naphthyridine (B1199556) | thieme-connect.de |
| 4-Amino-1,6-naphthyridin-2(1H)-one | 4-Aminonicotinonitrile | 1,6-Naphthyridine | semanticscholar.orgmdpi.com |
Chemical Reactivity and Transformations of 2,6 Naphthyridin 1 2h One, 3,4 Dihydro Systems
Functional Group Interconversions and Derivatization
Functionalization of the 3,4-dihydro-2,6-naphthyridin-1(2H)-one core is crucial for developing new chemical entities. However, specific examples of halogenation, alkylation, and arylation directly on this scaffold are not extensively documented. Research on related isomers, such as other naphthyridinones, provides insights into potential reactive sites.
Alkylation and Arylation Reactions
The introduction of alkyl and aryl groups is a fundamental transformation. While specific data for the 3,4-dihydro-2,6-naphthyridin-1(2H)-one is sparse, studies on related isomers are available. For example, an efficient N-arylation of 8-chloro-2,7-naphthyridin-1(2H)-one using diaryliodonium salts has been reported, demonstrating that the nitrogen atom of the pyridone ring is a viable site for arylation under mild conditions. nih.gov Furthermore, palladium-catalyzed intramolecular C-H arylation has been employed to create fused naphthyridinone systems from appropriately substituted pyridine (B92270) precursors. beilstein-journals.org These methodologies suggest potential pathways for the derivatization of the 2,6-naphthyridinone scaffold, although direct experimental validation on this specific isomer is needed.
Rearrangement Reactions within Naphthyridinone Frameworks
Skeletal rearrangements can lead to novel and complex molecular architectures. A notable rearrangement has been observed in the closely related 2,7-naphthyridinone series. The nucleophilic substitution of a chloro group in a 1-amino-3-chloro-2,7-naphthyridine derivative can trigger an unexpected rearrangement, leading to the formation of a 6,8-diamino-2,7-naphthyridin-1-one. This transformation proceeds through a detectable dihydro-2,7-naphthyridin-1(2H)-one intermediate, underscoring the potential for the dihydro-naphthyridinone framework to undergo significant structural reorganization under specific reaction conditions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are key for modifying the naphthyridinone core, typically by replacing a leaving group such as a halogen. In the synthesis of various 1,6-naphthyridin-7(6H)-one derivatives, a nucleophilic aromatic substitution step is employed where a precursor is reacted with reagents like phenylacetonitrile (B145931) in the presence of a base. nih.gov Although this reaction was performed on a related 1,6-naphthyridinone, it demonstrates the susceptibility of the pyridinone ring system to nucleophilic attack, a principle that would likely extend to the 2,6-naphthyridinone isomer.
Heterocyclization Reactions to Form Fused Systems
The 2,6-naphthyridin-1(2H)-one core can serve as a building block for the synthesis of more complex, fused polycyclic systems. The pyridone moiety within the naphthyridinone structure can act as a diene in cycloaddition reactions. For example, bicyclic thiazolo-2-pyridones undergo selective [4+2] cycloaddition reactions with arynes to construct three-dimensional fused rings. acs.org This type of reactivity highlights a potential strategy for elaborating the 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold into novel, complex heterocyclic structures. Intramolecular C-H arylation is another powerful method to achieve fused systems, as demonstrated in the palladium-catalyzed synthesis of dibenzo[b,f] orgsyn.orgnih.govnaphthyridin-6(5H)-one. beilstein-journals.org
Regioselectivity and Stereoselectivity in Reactions of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-
Controlling the regioselectivity and stereoselectivity of reactions is paramount for the synthesis of specific isomers and stereoisomers. In reactions involving related pyridone systems, the regioselectivity can be influenced by the catalyst and reaction conditions. A computational study on the Co(III)-catalyzed C-6 alkenylation of 2-pyridones showed that the regioselectivity is dictated by the steric and electronic properties of the reactants and intermediates.
Stereoselectivity is particularly relevant in reactions involving the saturated dihydropyridone ring. While direct examples for the title compound are not available, studies on the synthesis of other saturated heterocycles provide valuable insights. For instance, the diastereoselective synthesis of substituted piperidines can be controlled by the choice of reducing agent and reaction conditions to favor either cis or trans isomers. Similarly, stereoselective additions to dihydropyranone rings have been shown to proceed via preferential axial attack of nucleophiles, leading to specific diastereomers. nih.gov These principles of stereocontrol would be applicable to reactions aimed at modifying the C3 and C4 positions of the 3,4-dihydro-2,6-naphthyridin-1(2H)-one ring.
Spectroscopic and Structural Elucidation of 2,6 Naphthyridin 1 2h One, 3,4 Dihydro Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, both ¹H and ¹³C NMR are critical for assigning the positions of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the pyridinone and pyridine (B92270) rings will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons of the dihydropyridinone ring at positions C3 and C4 will be observed in the aliphatic region.
The proton at the C5 position is anticipated to be a singlet in the aromatic region, while the protons at C7 and C8 will likely appear as doublets due to coupling with each other. The NH proton of the lactam is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methylene (B1212753) protons at C3 and C4 should appear as triplets, assuming coupling to each other.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 | ~2.8 - 3.2 | t |
| H4 | ~3.4 - 3.8 | t |
| H5 | ~7.2 - 7.6 | s |
| H7 | ~7.8 - 8.2 | d |
| H8 | ~8.5 - 8.9 | d |
| NH | ~9.0 - 11.0 | br s |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon (C1) of the lactam is expected to resonate significantly downfield, typically in the range of δ 160-170 ppm. The aromatic carbons of the pyridine ring (C5, C7, C8, and the bridgehead carbons C4a and C8a) will appear in the δ 120-150 ppm region. The aliphatic carbons of the dihydropyridinone ring (C3 and C4) will have chemical shifts in the upfield region, generally between δ 20 and 40 ppm.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~165 |
| C3 | ~30 |
| C4 | ~35 |
| C4a | ~125 |
| C5 | ~120 |
| C7 | ~135 |
| C8 | ~150 |
| C8a | ~145 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
The 3,4-dihydro- portion of the 2,6-naphthyridin-1(2H)-one structure imparts a degree of flexibility to the molecule. The dihydropyridinone ring can potentially exist in different conformations, such as half-chair or boat forms. Variable temperature NMR studies could reveal the presence of conformational isomers or rotamers. At lower temperatures, the interconversion between these conformers may slow down, leading to the broadening or splitting of NMR signals. This type of analysis would provide valuable insight into the energy barriers of these conformational changes and the preferred three-dimensional shape of the molecule in solution.
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is expected to show characteristic absorption bands for the lactam and aromatic functionalities.
A strong absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) is anticipated in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the lactam should appear as a broad band in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings will likely produce a series of bands between 1400 and 1600 cm⁻¹. The aliphatic C-H stretching vibrations from the CH₂ groups at positions 3 and 4 will appear just below 3000 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (lactam) | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (lactam) | 1650 - 1690 | Strong |
| C=C/C=N Stretch (aromatic) | 1400 - 1600 | Medium to Strong |
Note: Predicted values are based on characteristic functional group absorption regions.
Mass Spectrometry Techniques
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-. The expected molecular formula is C₈H₈N₂O, which corresponds to a monoisotopic mass of approximately 148.06 g/mol . In an LC-MS experiment, the compound would likely be observed as its protonated molecular ion [M+H]⁺ at m/z 149.07.
High-Resolution Mass Spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental composition. The fragmentation pattern observed in the mass spectrum would offer structural clues. Common fragmentation pathways might include the loss of CO, cleavage of the dihydropyridinone ring, and other characteristic fragmentations of the naphthyridine core.
Predicted Mass Spectrometry Data
| Ion | Expected m/z (HRMS) |
| [M]⁺• | 148.0637 |
| [M+H]⁺ | 149.0715 |
Note: These are calculated exact masses.
X-ray Crystallography for Solid-State Structural Determination
While no published crystal structure for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is currently available, X-ray crystallography would provide the most definitive three-dimensional structural information in the solid state. A successful crystallographic analysis would precisely determine bond lengths, bond angles, and the planarity of the aromatic system. Furthermore, it would reveal the solid-state conformation of the dihydropyridinone ring and detail the intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, which dictate the crystal packing. Such data is invaluable for understanding the supramolecular chemistry of this compound.
Computational and Theoretical Chemistry Studies on 2,6 Naphthyridin 1 2h One, 3,4 Dihydro and Analogs
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of various chemical compounds, including those of the naphthyridine family.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For naphthyridine derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to obtain optimized geometries. These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
The electronic structure of these compounds, once the geometry is optimized, can be analyzed to understand the distribution of electrons and the nature of chemical bonds. This analysis is critical for predicting the molecule's reactivity and physical properties. For instance, studies on related pyridopyrimidinone derivatives have shown that the planarity and symmetry of the molecule can be significantly influenced by its substituents, which in turn affects its electronic characteristics. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Naphthyridinone Analog (Note: This table is illustrative and based on general findings for similar heterocyclic systems due to the lack of specific data for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-)
| Parameter | Value |
|---|---|
| Bond Length (C=O) | ~1.23 Å |
| Bond Length (C-N) in the ring | ~1.38 Å |
| Bond Angle (C-N-C) in the ring | ~118° |
| Dihedral Angle (Ring Planarity) | < 5° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. semanticscholar.org
For naphthyridine derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels and the corresponding energy gap. These studies have shown that substitutions on the naphthyridine core can significantly modulate the HOMO-LUMO gap, thereby tuning the electronic and optical properties of the molecule. nih.gov A reduction in the energy gap often leads to enhanced intramolecular charge transfer, which is a desirable property for various applications, including nonlinear optics. nih.gov
Table 2: Representative HOMO-LUMO Energy Gaps for Naphthyridine Analogs (Note: This table presents typical values for analogous compounds to illustrate the concept.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Parent Naphthyridine | -6.8 | -1.5 | 5.3 |
| Substituted Naphthyridine 1 | -6.2 | -2.0 | 4.2 |
| Substituted Naphthyridine 2 | -5.9 | -2.5 | 3.4 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
For heterocyclic compounds, MEP analysis helps to identify the most reactive sites. In the case of naphthyridinone analogs, the carbonyl oxygen and the nitrogen atoms are typically the most electron-rich regions (red), making them susceptible to interactions with electrophiles. Conversely, the hydrogen atoms attached to nitrogen and certain carbon atoms in the aromatic rings are often electron-deficient (blue), indicating their susceptibility to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT).
The stabilization energy associated with the delocalization of electron density from a donor to an acceptor orbital is a key output of NBO analysis. Larger stabilization energies indicate stronger interactions and a greater degree of charge transfer. For naphthyridinone analogs, NBO analysis can reveal the extent of electron delocalization within the fused ring system and how it is influenced by substituents.
Theoretical Determination of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials. The key parameters that determine a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β).
For naphthyridine derivatives, studies have shown that the introduction of electron-donating and electron-accepting groups can significantly enhance their NLO properties. nih.gov DFT calculations can be used to compute the static and dynamic hyperpolarizabilities of these molecules, providing a theoretical basis for designing new NLO materials. researchgate.net The calculated NLO parameters for designed naphthyridine-stilbene dyads have shown their potential as promising candidates for photonic and optoelectronic applications. nih.gov
Table 3: Representative Calculated NLO Properties of Naphthyridine Analogs (Note: This table is illustrative and based on general findings for similar heterocyclic systems.)
| Compound | Polarizability (α, a.u.) | Hyperpolarizability (β, a.u.) |
|---|---|---|
| Parent Naphthyridine | 100 | 50 |
| Push-Pull Naphthyridine 1 | 250 | 1500 |
| Push-Pull Naphthyridine 2 | 320 | 2800 |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or a nucleic acid. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
For naphthyridinone derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies can provide valuable insights into their potential as therapeutic agents. For example, docking simulations of 1,8-naphthyridine (B1210474) derivatives have been used to investigate their potential as anti-breast cancer agents by predicting their binding to the human estrogen receptor. researchgate.net Similarly, molecular modeling of pyridopyrimidinone derivatives has been employed to study their potential as kinase inhibitors. researchgate.netrcsb.org
Docking studies typically involve generating a three-dimensional model of the ligand and placing it into the binding site of the target receptor. The binding energy, which reflects the affinity of the ligand for the receptor, is then calculated. The interactions between the ligand and the amino acid residues in the binding site, such as hydrogen bonds and hydrophobic interactions, are also analyzed to understand the basis of binding.
Elucidation of Ligand-Receptor Binding Interactions at a Molecular Level
Computational modeling has become an indispensable tool for understanding the intricate interactions between ligands and their biological receptors at an atomic level. For analogs of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, particularly the isomeric 1,6-naphthyridin-2(1H)-ones, molecular docking and simulation studies have provided significant insights. These compounds are recognized as privileged structures in medicinal chemistry, capable of interacting with a variety of receptors. mdpi.comnih.gov
A notable example involves analogs acting as angiotensin II receptor antagonists, which are crucial in managing cardiovascular diseases. nih.gov Computational analyses of these interactions have been performed using crystal structures from the Protein Data Bank (PDB). For instance, the crystal structure of the Human Angiotensin II Receptor complexed with a naphthyridine derivative reveals key binding motifs. mdpi.com Similarly, the structure of the Human Glycine Receptor alpha-3 bound to the naphthyridine AM-3607 showcases the specific molecular contacts responsible for its activity. mdpi.com
These studies typically involve docking the ligand into the receptor's active site to predict the most favorable binding pose. The analysis then focuses on identifying non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which collectively determine the binding affinity. The formation and dissociation of these specific noncovalent interactions are crucial for the function of biological systems. arxiv.org Understanding these interactions allows for the rational design of new, more potent, and selective analogs.
Table 1: Examples of Naphthyridinone Analogs in PDB
| PDB Entry | Receptor | Naphthyridine Analog |
|---|---|---|
| 4YAY | Human Angiotensin II Receptor | CAS 146709-78-6 |
This table is generated based on available data for isomeric naphthyridinone structures. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) based on Theoretical Parameters
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For naphthyridinone scaffolds, QSAR models are developed using theoretical parameters, also known as molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties, including electronic, steric, and hydrophobic characteristics.
The process involves calculating a range of descriptors for a set of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- analogs with known biological activities. These descriptors can include:
Electronic parameters: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and partial atomic charges.
Steric parameters: Molecular volume, surface area, and specific conformational indices.
Topological indices: Connectivity indices that describe the branching and shape of the molecule.
Once calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a model that predicts the activity of new, unsynthesized compounds. Such models are crucial for prioritizing synthetic efforts towards molecules with the highest predicted potency. The diversity of substituents at various positions of the naphthyridinone ring system provides a rich dataset for developing robust QSAR models. researchgate.net
Studies on Aromaticity and Proton Migration in Naphthyridine Systems
The aromaticity of the naphthyridine core is a key determinant of its chemical reactivity and physical properties. Computational studies, often using methods like nucleus-independent chemical shift (NICS) calculations, are used to quantify the aromatic character of the two fused pyridine (B92270) rings. diva-portal.org These studies reveal how electronic delocalization is distributed across the bicyclic system.
Proton migration and tautomerism are critical phenomena in heterocyclic systems like 2,6-Naphthyridin-1(2H)-one, which exists in a lactam-lactim equilibrium. Theoretical studies on model systems, such as 2-pyridone, provide profound insights into the proton transfer process. nih.gov It has been demonstrated that the aromaticity of the rings can change significantly along the reaction coordinate of proton transfer. diva-portal.orgresearchgate.net
Research has shown that energy barriers for proton transfer can be strongly influenced by transient changes in aromaticity, especially when the photoexcited state interacts with another excited state. nih.gov For example, during an excited-state proton transfer (ESPT), a ring that is initially non-aromatic or weakly aromatic can transiently develop pronounced antiaromatic character near the transition state, which introduces a significant energy barrier. diva-portal.org Understanding these dynamics is crucial, as the tautomeric form of the molecule often dictates its receptor binding capabilities and biological function.
Table 2: Aromaticity Changes During Proton Transfer (Based on 2-pyridone model)
| State | Reactant Ring Aromaticity | Transition State Aromaticity | Product Ring Aromaticity |
|---|---|---|---|
| Ground State (S0) | Aromatic | Less Aromatic | Aromatic |
This table illustrates the general principles of aromaticity changes in related systems during proton transfer events. diva-portal.orgresearchgate.net
Thermodynamic Property Calculations for Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions by calculating the thermodynamic properties of reactants, transition states, and products. For the synthesis of the 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- scaffold, quantum mechanical calculations can be used to determine key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each step of a proposed reaction pathway.
These calculations help to:
Characterize transition state structures: Providing a detailed understanding of the molecular geometry at the peak of the energy barrier.
Predict reaction outcomes and yields: By evaluating the relative stability of products and intermediates.
For instance, the synthesis of naphthyridinones often involves condensation and cyclization reactions. mdpi.com Theoretical calculations can model these steps to elucidate the role of catalysts, solvents, and reaction conditions. By calculating the Gibbs free energy profile, researchers can identify the rate-determining step of the synthesis and propose modifications to optimize the reaction. These computational insights are invaluable for designing efficient and high-yielding synthetic strategies for novel naphthyridinone derivatives.
Role As a Chemical Building Block and Scaffold in Advanced Organic Synthesis
Utilization of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- as a Core Scaffold for Complex Molecule Assembly
The naphthyridine framework, a key feature of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile scaffold for the development of compounds with a wide range of biological activities. nih.gov The structural rigidity and the presence of nitrogen atoms for hydrogen bonding and other interactions make naphthyridinone derivatives, in a general sense, attractive starting points for the assembly of complex molecules.
For instance, the broader 1,6-naphthyridine (B1220473) scaffold has been successfully employed in the synthesis of fused polycyclic 1,6-naphthyridin-4-amines. These complex structures are accessible through methods like CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitrile precursors. nih.govrsc.org This highlights the potential of the naphthyridine core to be elaborated into more complex, multi-ring systems. While direct examples of using 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- as a starting scaffold for such complex assemblies are not extensively documented in readily available literature, the reactivity of the general naphthyridinone skeleton suggests its applicability in this area. The lactam functionality within the molecule offers a handle for various chemical transformations, enabling its incorporation into larger, more intricate molecular designs.
Development of Diverse Heterocyclic Systems from 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-
The transformation of one heterocyclic system into another is a powerful strategy in synthetic organic chemistry for accessing novel molecular diversity. The 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- core possesses reactive sites that could, in principle, be exploited for the construction of other heterocyclic rings.
Research on related structures provides insights into the potential synthetic pathways. For example, multi-component reactions starting from 2,2,6,6-tetramethylpiperidin-4-one have been used to generate a variety of fused heterocyclic systems, including 1,6-naphthyridines, pyrano[3,2-c]pyridines, and pyrido[4,3-d]pyrimidines. researchgate.net One such reaction involves the one-pot reaction of the piperidinone with aromatic aldehydes and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) to yield 1,6-naphthyridine-3-carbonitriles. researchgate.net Another example is the reaction with 4-chlorobenzaldehyde (B46862) and 6-amino-S-methylthiouracil to form pyrimido[4,5-b] nih.govresearchgate.netnaphthyridine derivatives. researchgate.net These examples, while not starting directly from 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, demonstrate the feasibility of using the saturated portion of similar heterocyclic ketones to build new fused rings.
Furthermore, the synthesis of thieno[2,3-h] nih.govresearchgate.netnaphthyridines has been achieved from 2-(3-cyanopropylthio)pyridine-3-carbonitrile derivatives, indicating that appropriately functionalized pyridines can be precursors to more complex fused systems. clockss.org While specific examples of ring transformations starting from 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- are not prevalent in the surveyed literature, the inherent reactivity of the lactam and the aromatic pyridine (B92270) ring suggests potential for its use as a precursor for a variety of other heterocyclic structures.
Application in the Design of Novel Ligands for Metal Complexes
The nitrogen atoms within the 2,6-naphthyridine (B1209661) framework make it an attractive candidate for the design of ligands for metal complexes. The arrangement of these nitrogen atoms can allow for the formation of stable chelate rings with a metal center.
The broader class of naphthyridines has been extensively studied for their coordination properties. For example, 1,5-naphthyridines can act as either mono- or bidentate ligands, although the two nitrogen donors cannot coordinate to the same metal atom due to geometric constraints. nih.gov More relevant to the 2,6-naphthyridine system, 2,2'-bi-1,6-naphthyridine has been synthesized and used as a spacer ligand to form 2D-planar (4,4) frameworks with cobalt(II), zinc(II), and cadmium(II) salts, as well as helicoidal chains with copper(I). rsc.org This demonstrates the capability of the 1,6-naphthyridine unit to participate in the formation of coordination polymers.
While direct studies on the coordination chemistry of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- are limited in the available literature, the presence of both a pyridine nitrogen and a lactam moiety offers potential binding sites. The pyridine nitrogen can act as a Lewis base, while the lactam oxygen could also participate in coordination. This dual functionality suggests that 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- and its derivatives could be explored as novel ligands in coordination chemistry and catalysis. The synthesis of metal complexes with related Schiff bases derived from aromatic aldehydes and amines further supports the potential of nitrogen-containing heterocyclic compounds in this area. rsc.org
Future Research Directions and Emerging Areas for 2,6 Naphthyridin 1 2h One, 3,4 Dihydro
Development of More Sustainable and Stereoselective Synthetic Methodologies
Future synthetic research concerning 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is expected to prioritize green and efficient methodologies. Current synthetic routes for naphthyridine derivatives often involve harsh conditions, organic solvents, and expensive metal catalysts. acs.org The development of more environmentally benign approaches is a key goal for modern chemistry. youtube.comyoutube.com
Sustainable Approaches:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an effective and eco-friendly method for synthesizing 2,6-naphthyridines, offering excellent yields and high purity. derpharmachemica.com This technique can significantly reduce reaction times and energy consumption compared to conventional heating.
Aqueous Synthesis: Utilizing water as a solvent is highly advantageous due to its cost-effectiveness, safety, and non-toxic nature. acs.org Greener methods for synthesizing 1,8-naphthyridines have been successfully developed using water as the reaction solvent, a strategy that could be adapted for the 2,6-naphthyridinone core. acs.orgrsc.org
Solvent-Free Conditions: Grinding methods under solvent-free, solid-state conditions present another green alternative, offering simple procedures, short reaction times, and high purity of products. researchgate.net
Stereoselective Synthesis: The presence of a stereocenter at the C3 and/or C4 position of the dihydropyridinone ring necessitates the development of stereoselective synthetic methods to isolate specific enantiomers or diastereomers, which is crucial for pharmacological applications.
Asymmetric Catalysis: Future work could focus on developing catalytic asymmetric methods to control the stereochemistry during the formation of the heterocyclic ring.
Chiral Starting Materials: The use of chiral precursors, such as Garner's aldehyde, has been effective in the stereocontrolled synthesis of other complex heterocyclic systems and could be a viable strategy. elsevierpure.com
Advanced Methodologies: Techniques like the Horner-Wadsworth-Emmons olefination and stereoselective Michael additions have been used to create specific stereoisomers in related tetrahydropyran-4-ones and could be explored for the synthesis of chiral 3,4-dihydro-2,6-naphthyridin-1(2H)-ones. nih.gov The inverse electron-demand hetero-Diels-Alder reaction is another powerful tool for the one-shot, highly stereoselective construction of complex fused heterocycles. rsc.org
| Synthetic Approach | Key Features | Potential Advantages for Synthesis |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. derpharmachemica.com | Reduced reaction times, cleaner reactions, higher yields. derpharmachemica.com |
| Aqueous Synthesis | Water as the primary solvent. acs.org | Environmentally benign, cost-effective, safe. acs.org |
| Solvent-Free Grinding | Reactions conducted in the solid state without solvents. researchgate.net | Reduced pollution, high product purity, simple workup. researchgate.net |
| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry. | Access to specific, biologically active stereoisomers. |
| Stereoselective Reactions | Methods like hetero-Diels-Alder to control 3D structure. rsc.org | High control over the formation of multiple stereocenters. rsc.org |
Advanced Computational Design for Predictive Synthesis and Target Interaction
In silico methods are indispensable tools for accelerating the discovery and optimization of novel therapeutic agents. nih.gov For 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, computational chemistry can guide the design of new derivatives with enhanced potency and selectivity for specific biological targets.
Predictive Synthesis: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to propose plausible reaction mechanisms and understand the role of catalysts and reaction conditions. acs.org This insight can help optimize synthetic routes and predict the feasibility of new reactions before undertaking laboratory work.
Virtual Screening and Molecular Docking: Structure-based virtual screening and molecular docking simulations are powerful techniques to predict the binding affinity and interaction patterns of novel 2,6-naphthyridin-1(2H)-one, 3,4-dihydro- derivatives with various protein targets. researchgate.net This allows for the rapid screening of large virtual compound libraries to prioritize candidates for synthesis and biological testing. nih.gov
In Silico Libraries: Advanced computational methods, including deep learning, can generate in silico spectral libraries from protein sequence databases. nih.gov This can facilitate the identification and quantification of peptides and small molecules in complex biological samples, aiding in target identification and biomarker discovery. nih.gov
| Computational Tool | Application | Benefit for Research |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms. acs.org | Optimizes synthetic pathways and predicts outcomes. |
| Molecular Docking | Predicting binding modes and affinities with biological targets. researchgate.net | Prioritizes compounds for synthesis, saving time and resources. |
| Virtual Screening | High-throughput computational screening of compound libraries. nih.gov | Accelerates the discovery of new biologically active molecules. nih.gov |
| Deep Learning Models | Generation of in silico spectral libraries. nih.gov | Enhances proteomic analysis and target identification. nih.gov |
Exploration of Novel Biological Targets Based on Structural Scaffolds
The naphthyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to diverse pharmacological activities. researchgate.netnih.gov While derivatives of various naphthyridine isomers have been extensively studied, the specific 2,6-naphthyridin-1(2H)-one, 3,4-dihydro- core remains relatively underexplored, presenting a significant opportunity for discovering new therapeutic agents.
Kinase Inhibition: Naphthyridine derivatives have shown potent inhibitory activity against several protein kinases. For example, 2,6-naphthyridines have been identified as inhibitors of novel Protein Kinase C (PKC) isozymes, and 1,6-naphthyridines have been developed as inhibitors of CDK5 and FGFR4. nih.govacs.orgnih.gov Future research could screen libraries of 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivatives against a broad panel of kinases implicated in cancer and other diseases.
Antimicrobial Activity: Naphthyridines, famously represented by the antibacterial agent nalidixic acid, are known to target bacterial DNA gyrase. mdpi.com New derivatives of the 2,6-naphthyridinone scaffold could be designed and evaluated for their potential to combat drug-resistant bacterial strains.
Neurodegenerative and Immunomodulatory Disorders: The broader naphthyridine class has shown potential in treating neurodegenerative and immunomodulatory disorders. exlibrisgroup.com The structural features of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- could be optimized to target proteins involved in these complex diseases.
| Target Class | Known Naphthyridine Activity | Potential Application Area |
| Protein Kinases | Inhibition of PKC, CDK5, FGFR4. nih.govacs.orgnih.gov | Oncology, kidney disease, inflammatory disorders. acs.orgnih.gov |
| DNA Gyrase | Inhibition of bacterial DNA replication. mdpi.com | Antibacterial agents. |
| Various Receptors | Modulation of CNS and immune system targets. exlibrisgroup.comnih.gov | Neurodegenerative diseases, immunomodulation. exlibrisgroup.com |
Potential Applications in Materials Science (e.g., Molecular Switches)
Beyond pharmacology, the unique electronic and photophysical properties of heterocyclic systems like naphthyridinones suggest potential applications in materials science.
Molecular Switches: Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, chemicals, or mechanical force. nih.govnih.govresearchgate.net The naphthyridine core, being a nitrogen-containing heteroaromatic system, possesses tunable electronic properties. The 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- structure could be functionalized with photochromic groups (like diarylethene or azobenzene) or redox-active moieties to create novel molecular switches. nih.govnih.govresearchgate.net Such switches have potential applications in data storage, molecular computing, and smart materials.
Photophysical Properties: Naphthyridine and related naphthalimide derivatives can exhibit interesting photophysical properties, including fluorescence. nih.govmdpi.com The emission characteristics are often sensitive to the local environment, such as solvent polarity. mdpi.com By modifying the substituents on the 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- ring, it may be possible to develop novel fluorescent probes or sensors. The study of their absorption, emission, and fluorescence quantum yields could reveal their suitability for applications in organic light-emitting diodes (OLEDs) or as biological imaging agents. nih.govresearchgate.netscilit.com Naphthopyrans, which are structurally analogous, have been explored for their mechanochromic behavior, an area that could also be investigated for naphthyridinone-based materials. rsc.org
Q & A
Basic: What synthetic methodologies are commonly used to prepare 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivatives?
Methodological Answer:
The synthesis of 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivatives often involves cyclization or functional group interconversion. Key approaches include:
- Halogenation : Treatment of 2,6-naphthyridin-1(2H)-one with phosphoryl halides (e.g., POBr₃ or POCl₃) under reflux yields halogenated derivatives (e.g., 1-bromo-2,6-naphthyridine) .
- Cyclization with H₂SO₄ : Ethyl 3-cyanomethyl-4-pyridinecarboxylate undergoes acid-catalyzed cyclization to form 3-hydroxy-2,6-naphthyridin-1(2H)-one .
- Alkylation : Reactions with Grignard reagents (e.g., ethyl magnesium bromide) can introduce alkyl groups into the naphthyridine scaffold .
Advanced: How can reaction conditions be optimized to improve yields in halogenation reactions of 7-chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one?
Methodological Answer:
Optimization strategies include:
- Stoichiometric Adjustments : Balancing the molar ratio of N-bromosuccinimide (NBS) to the starting material (e.g., 1.2:1 NBS:substrate) to minimize side reactions .
- Solvent Selection : Dichloromethane (DCM) is preferred for its inertness and ability to dissolve both reactants .
- Temperature Control : Room-temperature reactions reduce decomposition risks, as seen in bromination steps yielding 69.7% product .
- Catalyst Screening : Phosphoryl halides (e.g., POBr₃) at 135°C enhance halogenation efficiency .
Basic: What spectroscopic techniques are critical for characterizing 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm cyclization (e.g., NH proton signals at δ 9.92 ppm in dihydropyrimidinones) .
- LC-MS : Monitors reaction progress and confirms molecular weights (e.g., m/z 181 [M+1] for intermediates) .
- IR Spectroscopy : Detects carbonyl stretches (~1650–1750 cm⁻¹) and hydroxyl groups in naphthyridinones .
Advanced: How can researchers resolve contradictions in reported yields for halogenation reactions of 2,6-naphthyridinones?
Methodological Answer:
- Comparative Studies : Replicate reactions under varying conditions (e.g., POCl₃ vs. POBr₃, reflux vs. lower temperatures) to isolate critical variables .
- Purity Analysis : Use HPLC or GC-MS to assess starting material purity, as impurities can skew yields .
- Kinetic Profiling : Track reaction progress over time to identify optimal termination points and avoid over-halogenation .
Basic: What are the key physicochemical properties of 3,4-dihydro-2,6-naphthyridin-1(2H)-one, and how are they determined?
Methodological Answer:
- Density : Measured experimentally (1.3±0.1 g/cm³) or predicted computationally .
- Boiling Point : Determined via differential scanning calorimetry (DSC) or estimated using group contribution methods (e.g., 425.6±45.0°C) .
- LogP : Calculated via HPLC retention times or software tools (e.g., -0.11 for the parent compound) .
Advanced: What strategies enable regioselective functionalization of the naphthyridine core for medicinal chemistry applications?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., halogens) to activate specific positions for cross-coupling reactions .
- Protecting Groups : Temporarily block reactive sites (e.g., NH with tert-butoxycarbonyl (Boc)) to direct substitutions .
- Microwave-Assisted Synthesis : Accelerate reactions and improve selectivity in heterocyclic ring formation .
Basic: How are computational tools applied to predict the reactivity of 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivatives?
Methodological Answer:
- DFT Calculations : Model transition states to predict reaction pathways (e.g., halogenation energetics) .
- Molecular Dynamics : Simulate solvent effects on reaction outcomes .
- pKa Prediction : Software like ACD/Labs estimates basicity (e.g., pKa ~13.65 for NH groups) .
Advanced: What analytical challenges arise in characterizing dihydro-naphthyridinone tautomers, and how are they addressed?
Methodological Answer:
- Tautomeric Equilibrium : Use variable-temperature NMR to observe dynamic interconversion between keto and enol forms .
- X-ray Crystallography : Resolve ambiguities in tautomeric structures by determining solid-state configurations .
- Isotopic Labeling : Track proton migration using deuterated solvents or ¹⁵N-labeled analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
